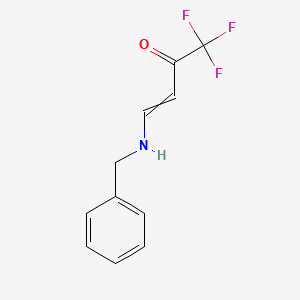

4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one

Description

Properties

IUPAC Name |

4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)10(16)6-7-15-8-9-4-2-1-3-5-9/h1-7,15H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVATZGWONTYIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one typically involves multistep organic synthesis. One common method includes the following steps:

Friedel-Crafts Acylation: This step involves the acylation of benzene with a trifluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride.

Reductive Amination: The resulting product undergoes reductive amination with benzylamine to introduce the benzylamino group.

Dehydration: Finally, the compound is dehydrated to form the enone structure.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The enone structure can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

Oxidation: Epoxides or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and neurotransmission.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Electron-Withdrawing Groups: Bromine (in 2-bromophenylamino) and trifluoromethyl groups (in 3,5-di(trifluoromethyl)anilino) increase molecular weight and lipophilicity, impacting solubility and reactivity .

- Amino vs. Alkoxy Substituents: Ethoxy derivatives (e.g., 4-ethoxy) exhibit lower steric hindrance, favoring nucleophilic additions, while bulkier amino groups (e.g., benzylamino) may slow kinetics but improve regioselectivity .

Reactivity Trends :

- Amino Derivatives: The benzylamino group in the target compound facilitates cycloadditions and metathesis due to its electron-donating nature, whereas diethylamino analogs show higher selectivity in Grignard reactions .

- Ethoxy Derivatives : Serve as versatile building blocks for trifluoromethyl-containing heterocycles, critical in drug discovery (e.g., pyrimidines) .

Stereochemical and Electronic Effects

- Stereochemistry: The (E)-isomer of 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one is predominant in synthesis, but Z-isomers (e.g., in 1,1,1-trifluoro-4-isopropylamino-4-phenylbut-3-(Z)-ene-2-one) exhibit distinct reactivity in asymmetric catalysis .

- Electronic Effects: Trifluoromethyl groups stabilize the enone system via inductive effects, while substituents like bromine or ethoxy alter electrophilicity at the α,β-unsaturated position .

Biological Activity

4-(Benzylamino)-1,1,1-trifluorobut-3-en-2-one is a fluorinated compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₆H₆F₃N₁O

- Molecular Weight : 169.11 g/mol

- Structure : The compound features a benzylamino group attached to a trifluorobutenone moiety, which significantly influences its chemical reactivity and biological activity.

Research indicates that 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one interacts with various biological targets. Its mechanism of action is primarily linked to its binding affinity with specific enzymes and receptors. For instance, studies have shown that similar compounds can act as antagonists for the TRPV1 receptor, which is involved in pain perception and inflammatory responses .

Structure-Activity Relationship (SAR)

The SAR analysis of 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one reveals that modifications in the structure can significantly affect its biological activity. The benzylamino group enhances the compound's interaction with hydrophobic pockets in target proteins, increasing its binding affinity. Comparative studies with structurally similar compounds have demonstrated variations in potency and selectivity based on functional group changes.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Amino-1,1,1-trifluoro-3-buten-2-one | Structure | Lacks benzyl group; simpler structure |

| 4-Diethylamino-1,1,1-trifluorobut-3-en-2-one | Structure | Contains diethylamino instead of benzyl; different reactivity |

| (Z)-4-Benzylamino-1,1,1-trifluorobut-3-en-2-one | Structure | Geometric isomer; different physical properties |

Biological Activity

The biological activity of 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one has been assessed through various in vitro and in vivo studies:

- Antagonistic Activity : The compound exhibits antagonistic properties against TRPV1 receptors. In vitro assays have shown significant inhibition of capsaicin-induced activation in CHO cells.

- Analgesic Effects : In animal models, it has demonstrated analgesic effects comparable to known TRPV1 antagonists with reduced side effects .

Case Studies

Several case studies have highlighted the therapeutic potential of 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one:

- Pain Management : A study conducted on neuropathic pain models indicated that this compound could effectively reduce pain sensitivity without significant adverse effects.

- Inflammation Reduction : Research has shown that it may help mitigate inflammation by modulating TRPV1 activity, suggesting its role in treating inflammatory disorders.

Q & A

Q. What are the common synthetic routes for 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves O,N-exchange reactions or nucleophilic substitutions. For example:

- O,N-Acetal Exchange : Reacting 4,4-diethoxy-1,1,1-trifluorobut-3-en-2-one with benzylamine in ethanol under reflux conditions (60–80°C) yields the target compound. Monitoring via ¹H NMR for the disappearance of ethoxy group signals (~δ 1.2–1.4 ppm) ensures completion .

- Nucleophilic Substitution : Using bromo-trifluorobut-en-one precursors with benzylamine in polar aprotic solvents (e.g., DMF) at 50–60°C for 6–12 hours achieves moderate yields (45–55%) .

Optimization Tips : - Solvent choice (ethanol vs. DMF) impacts reaction rate and byproduct formation.

- Elevated temperatures (70–80°C) improve kinetics but may require inert atmospheres to prevent decomposition.

Q. Which spectroscopic techniques are most effective for characterizing 4-(benzylamino)-1,1,1-trifluorobut-3-en-2-one?

Methodological Answer:

- ¹H/¹³C NMR :

- ¹H NMR : The benzylamino group shows doublets near δ 4.3–4.5 ppm (CH₂), while the trifluoromethyl group quenches adjacent proton signals. Enone protons (C=CH) appear as doublets at δ 5.8–6.2 ppm .

- ¹³C NMR : The ketone carbonyl resonates at δ 185–190 ppm, and CF₃ groups appear as quartets (δ 110–120 ppm, J ≈ 280 Hz) .

- Mass Spectrometry (MS) : ESI-MS typically shows [M + Na]⁺ or [M + H]⁺ peaks, with exact mass matching theoretical values (e.g., m/z 351.2 for C₁₂H₁₁F₃NONa⁺) .

Q. How can researchers assess the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C for most trifluoromethyl ketones) .

- Hydrolytic Stability : Monitor via ¹⁹F NMR in D₂O or aqueous ethanol; trifluoromethyl groups are generally stable, but enone systems may undergo hydration in acidic conditions .

- Light Sensitivity : Store in amber vials at –20°C under nitrogen to prevent photodegradation .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., proteases). Validate protocols by docking known inhibitors (e.g., peptidomimetics) and comparing binding energies .

- DFT Calculations : Analyze transition states for nucleophilic attacks using Gaussian09 at the B3LYP/6-31G* level. Focus on charge distribution at the enone’s α,β-unsaturated carbonyl .

Q. What strategies resolve contradictions in reported synthetic yields across studies?

Methodological Answer:

- Variable Reaction Parameters : Compare solvent polarity (e.g., ethanol vs. THF), stoichiometry (amine:ketone ratios), and catalyst use (e.g., Lewis acids). For example, yields drop below 40% in non-polar solvents due to poor benzylamine solubility .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., Michael adducts or hydrolysis derivatives). Adjust reaction time (≤3 hours) to minimize degradation .

Q. How can derivatives of this compound be designed for targeting specific enzymes (e.g., DPP4 or SARS-CoV-2 Mpro)?

Methodological Answer:

- Bioisosteric Replacement : Substitute the benzyl group with fluorinated aryl rings (e.g., 3,5-bis(trifluoromethyl)phenyl) to enhance binding to hydrophobic enzyme pockets .

- Functional Group Addition : Introduce sulfonamide or carboxylate moieties to improve water solubility and mimic natural substrates (e.g., peptide bonds in viral proteases) .

- Structure-Activity Relationship (SAR) : Test derivatives in enzyme inhibition assays (IC₅₀) and correlate with computational docking scores .

Q. What analytical challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

Q. How does the compound’s electronic structure influence its reactivity in Diels-Alder or cycloaddition reactions?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs) : The electron-deficient enone acts as a dienophile. HOMO-LUMO gaps (calculated via DFT) predict regioselectivity with dienes .

- Experimental Validation : React with cyclopentadiene in dichloromethane at 0°C. Monitor via ¹H NMR for new singlet peaks (δ 3.0–4.0 ppm) indicating cycloadduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.